molecular formula C11H8FIN2O3 B1398097 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione CAS No. 871700-38-8

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione

Cat. No.: B1398097
CAS No.: 871700-38-8
M. Wt: 362.1 g/mol
InChI Key: GPGWAOKCXUADPB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione (CAS: 871700-38-8) is a halogenated pyrimidine trione derivative with the molecular formula C₁₁H₈FIN₂O₃ and a molecular weight of 362.10 g/mol . The compound features a pyrimidine-2,4,6-trione core substituted with a 2-fluoro-4-iodophenyl group at the 1-position and a methyl group at the 3-position. Its synthesis involves multi-step condensation reactions, though specific details remain proprietary .

Properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-3-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FIN2O3/c1-14-9(16)5-10(17)15(11(14)18)8-3-2-6(13)4-7(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWAOKCXUADPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)C2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoro-4-iodoaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro and iodo groups make this compound suitable for nucleophilic substitution reactions, where common reagents include sodium azide or potassium cyanide.

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance its binding affinity and specificity, leading to the modulation of biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related pyrimidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activities Synthetic Route
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione C₁₁H₈FIN₂O₃ 362.10 2-Fluoro-4-iodophenyl, methyl Not explicitly reported Condensation reactions (undisclosed)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione C₁₃H₁₅ClN₂S 266.79 4-Chlorophenyl, methyl, thione Antibacterial, antitumor, antioxidative Reaction with KSCN in acetone
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione C₂₄H₂₄BrN₂O₅ 521.36 4-Bromophenyl, dimethoxyphenyl, methyl Not reported Claisen–Schmidt and Michael addition
Trametinib Impurity (Desacetyl Trametinib) C₂₄H₂₁FIN₅O₃ 573.37 2-Fluoro-4-iodophenyl, cyclopropyl, amino Pharmacokinetic impurity Multi-step heterocyclic synthesis
2-(3-Fluoro-4-methoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one derivatives Varies ~350–400 Fluoro-methoxyphenyl, fused pyrido ring Not explicitly reported Condensation and cyclization reactions
Key Observations:

Fluorine in the ortho position may improve metabolic stability and steric hindrance compared to para-substituted halogens .

Ring Modifications :

  • Pyrimidine-2,4,6-trione derivatives (e.g., target compound, ) exhibit planar trione cores, whereas dihydropyrimidine-thiones () adopt envelope conformations, influencing solubility and protein interactions .
  • Fused-ring systems (e.g., Trametinib impurity in ) show higher molecular complexity and solubility limitations (DMSO-soluble) compared to simpler triones .

Pharmacological and Physicochemical Properties

  • Antimicrobial and Antitumor Activity :
    The 4-chlorophenyl dihydropyrimidine-thione () demonstrates broad-spectrum antibacterial and antitumor activity, attributed to its thione moiety and chlorophenyl group . In contrast, the target compound’s pharmacological profile remains unexplored, though its iodine substituent may enhance DNA interaction in radiotherapy applications.

  • Solubility and Stability :

    • The Trametinib impurity () is sparingly soluble in aqueous media but dissolves in DMSO, typical of polyhalogenated aromatics .
    • The target compound’s lipophilicity (logP uncalculated) is likely higher than chloro/bromo analogs due to iodine’s hydrophobic character .

Biological Activity

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features a pyrimidine ring with fluorine and iodine substituents, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FIN2O3C_{11}H_{8}FIN_{2}O_{3}, with a molecular weight of 362.10 g/mol. The presence of halogens (fluorine and iodine) enhances its lipophilicity and may contribute to its biological activity by facilitating interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit certain kinases by binding to the ATP-binding site, thereby affecting cellular signaling pathways.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to modulate receptor activities, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell growth.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against certain bacteria
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits kinase activity

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Properties :
    • A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Evaluation in Cancer Models :
    • In vitro studies using various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined through MTT assays, revealing effective concentrations for therapeutic applications.
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 2: Case Study Findings

Study FocusFindingsReference
Antimicrobial EfficacySignificant inhibition against bacteria
Cancer Cell ViabilityDose-dependent cytotoxicity
Apoptosis MechanismActivation of caspase pathways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione
Reactant of Route 2
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1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione

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